molecular formula C6H14O4SSi B14532056 S-[(Trimethoxysilyl)methyl] ethanethioate CAS No. 62589-60-0

S-[(Trimethoxysilyl)methyl] ethanethioate

Cat. No.: B14532056
CAS No.: 62589-60-0
M. Wt: 210.33 g/mol
InChI Key: SWNHCKLXIHILIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[(Trimethoxysilyl)methyl] ethanethioate is an organosilicon compound that combines the properties of both silicon and sulfur. This compound is known for its unique chemical structure, which includes a trimethoxysilyl group attached to a methyl ethanethioate moiety. It is used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Trimethoxysilyl)methyl] ethanethioate typically involves the reaction of trimethoxysilane with a suitable thiol compound. One common method is the reaction of trimethoxysilane with ethanethiol in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds as follows:

HSi(OCH3)3+CH3CH2SHS-[(Trimethoxysilyl)methyl] ethanethioate+H2\text{HSi(OCH}_3\text{)}_3 + \text{CH}_3\text{CH}_2\text{SH} \rightarrow \text{this compound} + \text{H}_2 HSi(OCH3​)3​+CH3​CH2​SH→S-[(Trimethoxysilyl)methyl] ethanethioate+H2​

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-[(Trimethoxysilyl)methyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the trimethoxysilyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: New silicon-containing compounds with various functional groups.

Scientific Research Applications

S-[(Trimethoxysilyl)methyl] ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of S-[(Trimethoxysilyl)methyl] ethanethioate involves the formation of stable silicon-oxygen and silicon-sulfur bonds. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form strong and durable bonds with other materials, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl thioacetate
  • S-Ethyl thioacetate
  • Trimethoxysilane

Uniqueness

S-[(Trimethoxysilyl)methyl] ethanethioate is unique due to its combination of silicon and sulfur functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific and industrial applications.

Properties

IUPAC Name

S-(trimethoxysilylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4SSi/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHCKLXIHILIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620119
Record name S-[(Trimethoxysilyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62589-60-0
Record name S-[(Trimethoxysilyl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.